硫代纤维二糖

描述

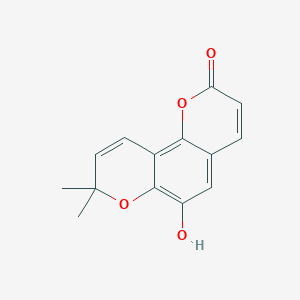

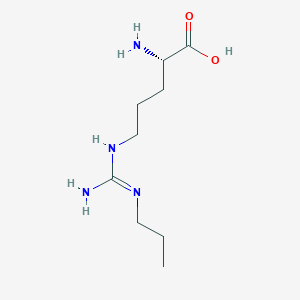

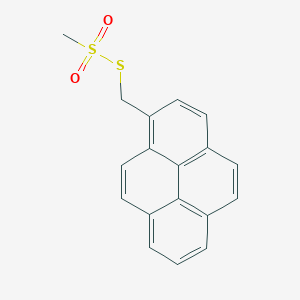

Thiocellobiose is a glucose disaccharide linked via a β(1-4) thioether bond . It belongs to the class of organic compounds known as thioglycosides, which are glycosides in which a sugar group is bonded through one carbon to another group via a S-glycosidic bond .

Molecular Structure Analysis

The molecular structure of thiocellobiose is characterized by a β-lactam structure, similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Physical And Chemical Properties Analysis

Thiocellobiose has an empirical formula of C12H22O10S and a molecular weight of 358.36 . It is a solid substance suitable for thin layer chromatography (TLC) and should be stored at a temperature of -20°C .科学研究应用

Cellulose Degradation in Ruminants

Thiocellobiose has been used in the study of cellulose degradation in ruminants . Ruminant animals digest cellulose via a symbiotic relationship with ruminal microorganisms. The rate of cellulose digestion must be very rapid, facilitated by rumination, a process that returns food to the mouth to be rechewed . Thiocellobiose, a nonmetabolizable analog of cellobiose, was added in the study, and it was found to be a competitive inhibitor of cellulose digestion .

Immobilization of Cellulolytic Enzymes

Thiocellobiose can be used in the immobilization of cellulolytic enzymes in mesostructured silica materials . Mesostructured silica nanoparticles offer a unique opportunity in the field of biocatalysis thanks to their outstanding properties. The tunable pore size in the range of mesopores allows for immobilizing bulky enzyme molecules . The large surface area improves the catalytic efficiency by increasing enzyme loading and finely dispersing the biocatalyst molecules .

作用机制

Target of Action

Thiocellobiose, also known as D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-, is a complex carbohydrate that interacts with various biological targets. The primary targets of thiocellobiose are enzymes involved in carbohydrate metabolism, such as glycoside hydrolases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can be utilized by the body for energy .

Mode of Action

Thiocellobiose interacts with its targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the rate of carbohydrate metabolism, affecting the availability of glucose for energy production .

Biochemical Pathways

Thiocellobiose is involved in several biochemical pathways related to carbohydrate metabolism . One key pathway is the glycolysis pathway, where glucose is broken down to produce energy . Thiocellobiose, being a glucose derivative, can influence this pathway by modulating the activity of enzymes involved in glucose breakdown .

Pharmacokinetics

As a carbohydrate, it is expected to be absorbed in the digestive tract and distributed throughout the body via the bloodstream . The metabolism of thiocellobiose likely involves enzymatic breakdown into simpler sugars, which can be utilized by the body for energy .

Result of Action

The molecular and cellular effects of thiocellobiose’s action are primarily related to its influence on carbohydrate metabolism . By modulating the activity of enzymes involved in this process, thiocellobiose can affect the availability of glucose for energy production, potentially influencing cellular energy levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiocellobiose. Factors such as pH and temperature can affect the stability of the molecule and its ability to interact with its targets . Additionally, the presence of other molecules, such as other sugars or enzymes, can also influence the action of thiocellobiose .

未来方向

属性

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDEPBFFWJMMG-WELRSGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001659 | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- | |

CAS RN |

80951-92-4 | |

| Record name | Thiocellobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。